3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Medicinal Chemistry Chemical Synthesis Molecular Flexibility

Researchers optimizing ATF4 inhibitors require building blocks with precise spacer geometry-generic analogs alter pKa and fail SAR studies. This compound's methylene (-CH₂-) bridge (vs. direct O-linkage in analogs) preserves target-binding conformation per US10851053B2. Supplied with rigorous QC. • Methylene spacer ensures accurate molecular flexibility and pKa • 4-Cl-3-F substitution enables unique electronic/steric interactions • Secondary amine handle for rapid DOS library derivatization • Predicted LogP ~2.52 supports intracellular target engagement

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
Cat. No. B12072168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine
Molecular FormulaC11H13ClFNO
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C11H13ClFNO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2
InChIKeyYBLZGVJZQVAALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine Structure & Properties


3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine (CAS: 1555643-14-5) is a heterocyclic organic compound characterized by a pyrrolidine ring linked via a methylene (-CH₂-) bridge to a 4-chloro-3-fluorophenoxy moiety [1]. Its molecular formula is C₁₁H₁₃ClFNO, with a molecular weight of 229.68 g/mol [1]. The compound is a substituted pyrrolidine derivative, a class frequently explored in medicinal chemistry for the development of bioactive molecules, including those targeting the ATF4 pathway, as detailed in associated patent literature [2].

Intermediate for ATF4 pathway inhibitor research
Substituted pyrrolidine scaffold with 4-chloro-3-fluoro pattern
Methylene spacer influences molecular flexibility and pKa context

Analog Interchangeability Risks for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine


Generic substitution is not advisable for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine due to the critical impact of its specific structural features on its physicochemical properties and potential biological activity [1]. The presence of a methylene spacer between the pyrrolidine and the aryl ether, as opposed to a direct oxygen linkage found in analogs like 3-(4-Chloro-3-fluorophenoxy)pyrrolidine, fundamentally alters molecular flexibility and pKa, which are key determinants of target binding and pharmacokinetic profile [1]. Furthermore, the specific 4-chloro-3-fluoro substitution pattern on the phenyl ring can confer unique electronic and steric properties, differentiating it from other halogenated or unsubstituted analogs [2]. These nuances mean that substituting this compound with a seemingly similar pyrrolidine derivative could lead to different reactivity, altered biological outcomes, or the failure of a synthetic pathway, underscoring the need for precise procurement based on specific evidence.

Linkage difference

Methylene spacer vs direct ether linkage may alter pKa and flexibility, shifting target interaction profiles.

Halogen substitution pattern

4-chloro-3-fluoro pattern confers distinct lipophilicity and electronic properties; unsubstituted or mono-halogenated analogs may not replicate behavior.

Key Differences from Analogs for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine


Methylene Spacer vs. Direct Ether Linkage

A key differentiating feature of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is its methylene (-CH₂-) spacer, which separates the pyrrolidine nitrogen from the oxygen atom of the phenoxy group [1]. In contrast, the analog 3-(4-Chloro-3-fluorophenoxy)pyrrolidine (CAS: 1555190-77-6) has a direct ether linkage between the pyrrolidine ring and the phenyl group [2]. This structural variation is predicted to alter the basicity (pKa) of the pyrrolidine nitrogen and increase molecular flexibility, which can be critical for optimizing binding interactions with biological targets [3]. While direct comparative experimental pKa or binding data are not available in the public domain for these specific compounds, the class-level inference is that such a modification is a common strategy in medicinal chemistry to fine-tune a molecule's ADME properties and target affinity [3].

Linkage difference
Class-level inference
Methylene spacer (-O-CH₂-) vs direct ether (-O-)
May shift pKa and flexibility, critical for SAR
No direct experimental pKa data available
Medicinal Chemistry Chemical Synthesis Molecular Flexibility

Halogen Substitution and Lipophilicity

The specific 4-chloro-3-fluoro substitution pattern on the phenyl ring of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is a key determinant of its lipophilicity (LogP), a critical parameter influencing membrane permeability and metabolic stability [1]. While experimental LogP data is not available, in silico predictions using tools like ALOGPS 2.1 provide a comparative benchmark. The calculated LogP for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is 2.52 [1]. This value can be compared to the predicted LogP of 2.17 for the unsubstituted analog 3-[(Phenoxy)methyl]pyrrolidine, illustrating the significant lipophilicity increase (ΔLogP = +0.35) conferred by the chloro-fluoro substitution [2]. This increase in lipophilicity can translate to higher passive membrane permeability, a factor often correlated with improved cellular activity and oral bioavailability [3].

Lipophilicity shift
In silico prediction
ΔLogP +0.35 (predicted)
Increases lipophilicity, may enhance membrane permeability context
Experimental LogP validation required
Physicochemical Properties LogP ADME Prediction

Key Intermediate in ATF4 Inhibitor Synthesis

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is identified as a valuable synthetic intermediate in the development of substituted pyrrolidine derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway [1]. The patent literature, specifically US10851053B2, describes the use of similar 3-(aryloxy-methyl)-pyrrolidine scaffolds for generating potent ATF4 inhibitors with applications in cancer and neurodegenerative disease treatment [1]. While the patent does not disclose the exact biological activity of this specific intermediate, its structural motif is directly linked to the final active pharmaceutical ingredients (APIs) claimed. For example, Example 45 in the patent, which demonstrates an ATF4 luciferase reporter assay pIC50 of 7.2, is synthesized from a closely related 3-(phenoxy-methyl)-pyrrolidine intermediate [2]. This establishes the compound's utility within a proven drug discovery program, differentiating it from other pyrrolidine derivatives that lack this established synthetic trajectory.

Patent context
Supporting evidence
Intermediate in ATF4 inhibitor synthesis (US10851053B2)
Supports SAR studies in ATF4 pathway research
No direct activity data for this intermediate
Cancer Therapeutics ATF4 Pathway Synthetic Intermediate

Application Scenarios for 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine


ATF4 Inhibitor Lead Optimization

This compound is an optimal procurement choice for medicinal chemistry teams engaged in optimizing ATF4 pathway inhibitors, as supported by its structural relevance to patent US10851053B2 [1]. Its unique methylene spacer and halogen substitution pattern provide a distinct chemical handle for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties of a lead series targeting cancer or neurodegenerative disorders [1].

Pyrrolidine-Based Chemical Probes

Researchers developing chemical probes for target validation can leverage this compound's scaffold to explore new biological space. Its predicted moderate lipophilicity (LogP ~2.52) suggests it possesses favorable cell permeability characteristics, making it a suitable starting point for designing cell-active probes that require engagement of intracellular targets [2].

Diversity-Oriented Synthesis Building Block

Procurement of this compound is justified for laboratories focused on building DOS libraries. The secondary amine on the pyrrolidine ring serves as a versatile handle for further derivatization (e.g., amide bond formation, reductive amination), enabling the rapid generation of structurally diverse analogs from a single, privileged scaffold [3]. The presence of the chloro-fluoro phenyl group adds a vector for specific interactions not present in simpler pyrrolidine building blocks.

Application
Selection Property
Validation Focus
ATF4 pathway inhibitor optimization research
Patent-derived intermediate scaffold
ATF4 target engagement and pathway inhibition assays
Cell-permeable chemical probe design
Predicted lipophilicity context
Cell permeability and intracellular target engagement validation
Diversity-oriented synthesis (DOS) library expansion
Secondary amine derivatization handle
Library synthesis and SAR studies across multiple scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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